![molecular formula C6H3ClIN3S B3101514 6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione CAS No. 1394373-25-1](/img/structure/B3101514.png)

6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione

Overview

Description

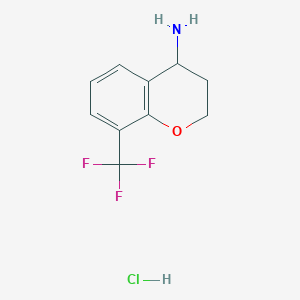

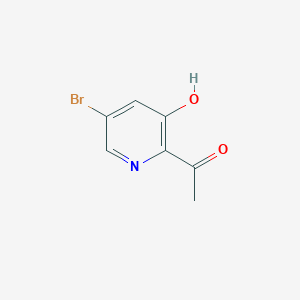

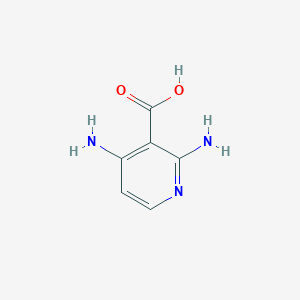

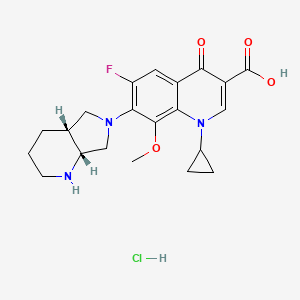

“6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are important fused bicyclic 5–6 heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

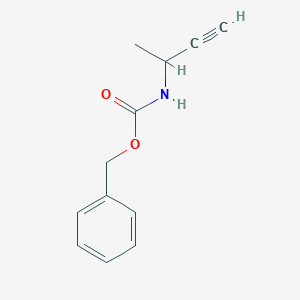

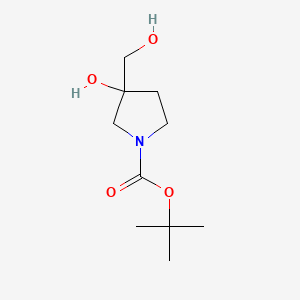

The synthesis of imidazopyridines often involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A common method for the synthesis of imidazo[4,5-b]pyridines involves the condensation of 2-aminopyridines with α-bromoketones .Molecular Structure Analysis

The molecular structures of imidazo[4,5-b]pyridine derivatives are usually established on the basis of NMR spectroscopic data, mass spectrometry, and XRD single crystal . The tautomeric form present in the imidazo[4,5-b]pyridine skeletons makes this system more diversified .Chemical Reactions Analysis

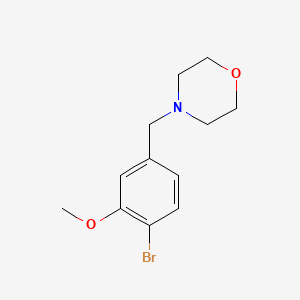

The reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis solid–liquid (PTC) conditions leads to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .Scientific Research Applications

Halogenation and Derivatives Synthesis

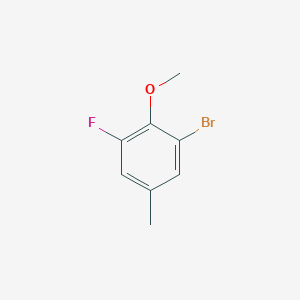

The halogenation process of imidazo[4,5-b]pyridin-2-one derivatives, including chlorination and iodination, leads to the formation of dichloro and iodo derivatives, respectively. These reactions facilitate the synthesis of structurally diverse compounds, which could be pivotal in the development of novel organic materials or pharmaceuticals with improved efficacy and specificity (Yutilov et al., 2005).

Molecular Structure Analysis

Vibrational spectra and molecular structure analyses of imidazo[4,5-b]pyridine derivatives have been conducted using density functional theory (DFT) and X-ray crystallography. These studies provide valuable insights into the electronic and geometric configurations of such compounds, essential for understanding their reactivity and potential applications in catalysis and molecular electronics (Lorenc et al., 2008).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance as corrosion inhibitors for mild steel in acidic conditions. Their high inhibition efficiency makes them promising candidates for protecting industrial materials against corrosion, which is crucial for extending the lifespan of metal components in harsh chemical environments (Saady et al., 2021).

Synthesis of Disubstituted Derivatives

The regioselective palladium-catalyzed amination of halopyridines has been employed to synthesize disubstituted imidazo[4,5-b]pyridin-2-ones. This synthetic route opens avenues for the production of compounds with potential pharmacological activities, highlighting the versatility of the imidazo[4,5-b]pyridine scaffold in medicinal chemistry (Kuethe et al., 2004).

Radioactive Labeling for Imaging

The synthesis and iodine-radio labeling of imidazo[1,2-a]pyridines for potential use in diagnostic imaging have been explored. Such compounds could serve as tracers in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), offering new opportunities for the non-invasive study of biological processes at the molecular level (Gang, 2006).

Safety and Hazards

While specific safety and hazards information for “6-Chloro-5-iodo-1H-imidazo[4,5-b]pyridine-2(3H)-thione” is not available, general precautions for handling imidazopyridines include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives have been found to impact a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they can have diverse effects at the molecular and cellular level .

Action Environment

The properties of imidazole compounds, such as their solubility in water and other polar solvents, could potentially be influenced by environmental conditions .

Properties

IUPAC Name |

6-chloro-5-iodo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3S/c7-2-1-3-5(10-4(2)8)11-6(12)9-3/h1H,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZVSZPJXMKZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=C1Cl)I)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501177104 | |

| Record name | 6-Chloro-1,3-dihydro-5-iodo-2H-imidazo[4,5-b]pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501177104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394373-25-1 | |

| Record name | 6-Chloro-1,3-dihydro-5-iodo-2H-imidazo[4,5-b]pyridine-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394373-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1,3-dihydro-5-iodo-2H-imidazo[4,5-b]pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501177104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[1-(aminomethyl)-2-methylcyclohexyl]carbamate](/img/structure/B3101450.png)

![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3101468.png)

![1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine](/img/structure/B3101506.png)